1,4,9-Triazaspiro[5.5]undecan-5-one
Description
1,4,9-Triazaspiro[5.5]undecan-5-one is a spirocyclic compound featuring a unique nitrogen-rich framework, combining a bicyclic amine system with a ketone group. This structure confers versatility in medicinal chemistry, enabling interactions with biological targets such as chemokine receptors and RNA-modifying enzymes. Its derivatives have been explored as CCR5 antagonists for HIV therapy and as selective inhibitors of METTL3, a key enzyme in RNA N6-methyladenosine (m6A) methylation . The compound’s commercial availability (e.g., as a dihydrochloride salt) further underscores its utility in research and drug development .
Properties
IUPAC Name |
1,4,9-triazaspiro[5.5]undecan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c12-7-8(11-6-5-10-7)1-3-9-4-2-8/h9,11H,1-6H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDMTSGOYLFAAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperidine Derivatives
A foundational step involves alkylating 4,4-dimethylpiperidine with halogenated intermediates. For example, 2-chloro-5-((4,4-dimethylpiperidin-1-yl)methyl)pyridine (25 ) and 5-chloro-2-((4,4-dimethylpiperidin-1-yl)methyl)pyridine (26 ) were synthesized via alkylation of 4,4-dimethylpiperidine with bromobenzyl bromide or chloroalkanes. Reactions were conducted at 70°C for 3 hours in dimethylformamide (DMF), yielding 67–86% after column chromatography (EtOAc/heptane).
Buchwald–Hartwig Coupling
Palladium-catalyzed couplings are critical for introducing nitrogen-containing substituents. In one protocol, aryl halides (23 , 25 , 26 ) underwent Buchwald–Hartwig coupling with Boc-protected amines, followed by deprotection to yield secondary amines. This method achieved moderate yields (24–30%) but required meticulous control of microwave irradiation (140°C, 5 hours).
Stepwise Laboratory Synthesis
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are pivotal for functionalizing pyrimidine rings. For instance, 6-chloro-N-methylpyrimidin-4-amine was reacted with secondary amines under microwave conditions (140°C, 5 hours) in isopropanol with triethylamine as a base. Purification via flash chromatography (DCM/MeOH gradients) yielded target compounds, albeit in low yields (1.6% over three steps).
Table 1: Key Reaction Conditions for SNAr Functionalization
Spirocyclization via Urea-Mediated Ring Closure
A distinct approach involves refluxing piperidine derivatives with urea in methanol and sodium methoxide. For example, 5-amino-7,11-diaroyl-8,10-diaryl-3-hydroxy-2,4,9-triazaspiro[5.5]undeca-2,4-dien-1-ones were synthesized by heating precursors with urea (1.5 equiv) and 10% NaOMe for 6–7 hours. The crude product was precipitated with HCl and recrystallized from methanol, achieving 67% yield.
Industrial Production Methods
Green Chemistry Principles
Key considerations include substituting DMF with less toxic solvents (e.g., cyclopentyl methyl ether) and using catalytic amounts of reagents to reduce environmental impact.
Emerging Methodologies
Late-Stage Functionalization
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
1,4,9-Triazaspiro[5.5]undecan-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the spirocyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, such as alkyl or aryl groups, onto the spirocyclic framework.
Scientific Research Applications
1,4,9-Triazaspiro[5.5]undecan-5-one has a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Used in the study of biological processes and as a potential lead compound for drug discovery.
Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1,4,9-Triazaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit the METTL3/METTL14 protein complex, which is involved in the regulation of RNA modifications . This inhibition can affect various biological processes, including gene expression and cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Comparison with CCR5 Antagonists
1,4,9-Triazaspiro[5.5]undecan-5-one derivatives, such as aplaviroc, are notable for their spirocyclic amine core, which contrasts with other CCR5 inhibitors:
- Maraviroc : Contains an 8-azabicyclo[3.2.1]octane scaffold and triazole residues.
- Vicriviroc : Features piperazine, trifluoromethyl, and pyrimidine groups.
- Cenicriviroc : A biphenyl-tetrahydroazocine-imidazole hybrid.
Key Findings :
- Aplaviroc’s spirocyclic system enhances binding to CCR5 through conformational rigidity, but it was discontinued due to hepatotoxicity .
- Maraviroc’s bicyclic structure provides better pharmacokinetic profiles, leading to clinical success .
Comparison with METTL3 Inhibitors
Derivatives of 1,4,9-Triazaspiro[5.5]undecan-2-one (a structural analog) are potent METTL3 inhibitors. Comparisons include:
- Dolbois et al. (2021) : 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives (e.g., compound 48 ) show IC50 values of 10–50 nM for METTL3, with >100-fold selectivity over other methyltransferases .
- Moroz-Omori et al. (2021): Non-spirocyclic METTL3 inhibitors (e.g., STM2457) achieve IC50 ~20 nM but lack spiro-driven conformational stability .
Key Findings :
- Spirocyclic derivatives exhibit superior selectivity due to their rigid structure, which minimizes off-target binding .
- The ketone group in the spiro system may stabilize interactions with METTL3’s SAM-binding pocket .
Comparison with Other Spirocyclic Compounds
- 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane : Contains a trifluoromethyl group and oxygen atom, enhancing metabolic stability for agrochemical applications .
- 1-Thia-5-azaspiro[5.5]undec-2-ene : Sulfur substitution increases ring strain, reducing stability compared to nitrogen-rich analogs .
Research Highlights and Clinical Implications
Biological Activity
1,4,9-Triazaspiro[5.5]undecan-5-one is a spirocyclic compound notable for its unique structural features and biological activities. This compound has gained attention primarily due to its interaction with the METTL3/METTL14 protein complex, which plays a significant role in RNA methylation processes. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 171.25 g/mol. Its structure features a spiro junction between a piperidine and a piperazine ring, along with a ketone functional group at the spiro center. This configuration contributes to its reactivity and biological interactions.
The primary mechanism of action for this compound involves its binding to the METTL3 component of the METTL3/METTL14 protein complex. This interaction inhibits the methyltransferase activity of METTL3, leading to a reduction in N6-methyladenosine (m6A) modifications on RNA. The decrease in m6A levels can significantly affect gene expression and cellular metabolism.
Target Interaction
- Target Protein : METTL3/METTL14 complex
- Effect : Inhibition of m6A RNA methylation
Biological Activity
This compound has demonstrated promising biological activity in various studies:
- Cancer Cell Lines : Studies show that this compound exhibits potent activity against cancer cell lines such as MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer). The IC50 value for lead derivatives has been reported as low as 5 nM in TR-FRET assays, indicating high potency in inhibiting cancer cell proliferation through modulation of RNA methylation pathways .
-
Cellular Effects : The compound influences several cellular processes including:
- Gene Expression Regulation : By altering m6A modification levels, it affects transcriptional regulation.
- Cell Signaling Pathways : Modifications in RNA can lead to changes in signaling cascades critical for cell survival and growth.
Case Studies
-
Acute Myeloid Leukemia (AML) :
- Inhibition of METTL3 using this compound led to reduced m6A levels in MOLM-13 cells, resulting in decreased proliferation rates.
- The compound's ability to selectively target cancer cells while sparing normal cells highlights its therapeutic potential.
-
Prostate Cancer :
- Similar effects were observed in PC-3 cells where treatment with the compound resulted in significant reductions in m6A modifications, correlating with decreased tumor growth rates in vitro.
Pharmacokinetics
The pharmacokinetic properties of this compound include favorable absorption, distribution, metabolism, and excretion (ADME) characteristics that enhance its potential as a therapeutic agent. The compound's stability and solubility profiles are critical for effective delivery in clinical settings.
Comparative Analysis
The following table summarizes the biological activities and structural features of related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,4,9-Triazaspiro[5.5]undecan-2-one | Spirocyclic structure with ketone group | Inhibits METTL3/METTL14; affects m6A levels |
| 8,9-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one | Methyl substitutions enhancing lipophilicity | Increased bioavailability |
| 9-Benzyl-1,4,9-triazaspiro[5.5]undecan-5-one | Benzyl group addition | Enhanced interaction with target proteins |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 1,4,9-triazaspiro[5.5]undecan-5-one derivatives?
- Methodological Answer : The synthesis often involves multi-step organic reactions, including Buchwald–Hartwig coupling for introducing aromatic substituents and Boc (tert-butoxycarbonyl) protection/deprotection strategies to preserve amine functionality during synthesis. For example, derivatives like 9-(6-chloropyrimidin-4-yl)-4-(4-((4,4-dimethylpiperidin-1-yl)methyl)-2-fluorophenyl)-1,4,9-triazaspiro[5.5]undecan-2-one are synthesized via palladium-catalyzed cross-coupling reactions, followed by chromatographic purification (DCM/MeOH gradients) . Boc deprotection is typically achieved using acidic conditions (e.g., TFA or HCl), yielding the free amine for subsequent functionalization.
Q. Which analytical techniques are critical for characterizing the structure and purity of this compound compounds?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., 400 MHz instruments) to confirm spirocyclic connectivity and substituent placement. Parameters like relaxation delays (1.0 sec) and pulse sequences (zg30) are optimized for signal clarity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or GC-MS to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For resolving crystal structures, as seen in studies of related spirocyclic compounds (e.g., 4-azatricyclo[4.3.1.1³,⁸]undecan-5-one), which inform conformational analysis .
Advanced Research Questions
Q. How do structural modifications of this compound derivatives influence their potency as METTL3 inhibitors?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that substituents at positions 2, 4, and 9 significantly modulate METTL3 inhibition. For instance:
- Position 2 : Introduction of ketone or thioxo groups (e.g., 3-thioxo derivatives) enhances selectivity by forming hydrogen bonds with METTL3's catalytic pocket .
- Position 9 : Bulky aromatic groups (e.g., chloropyrimidinyl) improve binding affinity by exploiting hydrophobic regions of the enzyme .
- Spirocyclic Rigidity : The spiro[5.5] scaffold restricts conformational flexibility, optimizing target engagement. Computational docking and in vitro enzymatic assays (IC₅₀ measurements) are critical for validating these modifications .
Q. What role does this compound play in overcoming cancer drug resistance via m⁶A modulation?
- Methodological Answer : METTL3, an m⁶A methyltransferase, is overexpressed in drug-resistant cancers (e.g., leukemia). Derivatives of this compound inhibit METTL3, reducing m⁶A deposition on oncogenic mRNAs (e.g., BCL-2, MYC), thereby sensitizing cells to chemotherapeutics. Researchers use:
- RNA-seq/m⁶A-seq : To map m⁶A changes post-inhibition .
- Cell Viability Assays : Dose-response curves (e.g., CCK-8) in resistant vs. sensitive cell lines to quantify synergy with standard therapies .
Q. What challenges arise in crystallizing this compound derivatives for structural studies?
- Methodological Answer : Crystallization hurdles include:
- Solubility : Spirocyclic compounds often exhibit low solubility; co-solvents (e.g., DMSO) or salt formation (e.g., hydrochloride salts) are employed .
- Polymorphism : Multiple crystal forms may arise. Techniques like solvent evaporation under controlled humidity (e.g., 298.1 K) and X-ray diffraction with Cu-Kα radiation help isolate stable polymorphs .
Q. How does the spirocyclic configuration impact the compound’s pharmacokinetic properties?
- Methodological Answer : The spiro[5.5] structure enhances metabolic stability by reducing oxidative metabolism. Key assessments include:
- Microsomal Stability Assays : Incubation with liver microsomes (human/rodent) to measure half-life.
- Plasma Protein Binding (PPB) : Equilibrium dialysis to evaluate free drug availability .
- In Vivo Pharmacokinetics : Rodent studies tracking AUC (area under the curve) and bioavailability after oral/intravenous administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
